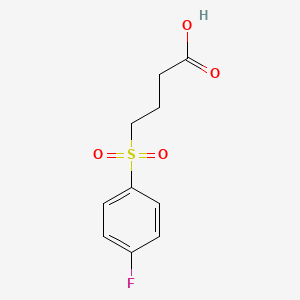

4-(4-Fluorobenzenesulfonyl)butanoic acid

Description

Significance within Organofluorine and Sulfonyl Chemistry

The chemical architecture of 4-(4-Fluorobenzenesulfonyl)butanoic acid places it at the intersection of two critical areas of modern chemistry: organofluorine chemistry and sulfonyl chemistry.

Organofluorine chemistry focuses on compounds containing a carbon-fluorine bond, which are prevalent in pharmaceuticals and agrochemicals. wikipedia.org Approximately one-fifth of all pharmaceutical drugs contain fluorine. wikipedia.orgtaylorandfrancis.com The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical properties. alfa-chemistry.com For instance, the high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups, which can enhance a drug's bioavailability. alfa-chemistry.com Furthermore, the strength of the carbon-fluorine bond often increases metabolic stability, prolonging the therapeutic effect of a drug by making it more resistant to enzymatic degradation. taylorandfrancis.comalfa-chemistry.com The presence of fluorine can also increase a molecule's lipophilicity, aiding its passage through biological membranes. taylorandfrancis.comalfa-chemistry.com

Sulfonyl-containing compounds are also a cornerstone of medicinal chemistry. nih.gov The sulfonyl group (SO2) is a potent hydrogen bond acceptor and can engage in crucial interactions with biological targets like enzymes and receptors. nih.govresearchgate.net This functional group is a key component in a wide array of therapeutic agents, including sulfonamide antibiotics, diuretics, and hypoglycemic agents. nih.govbritannica.comnih.gov The rigid geometry of the sulfonyl group can also serve to orient other parts of a molecule into a specific conformation required for biological activity. nih.govresearchgate.net

The combination of a fluorinated aromatic ring and a sulfonyl group in this compound makes it a valuable scaffold. The fluorine atom can modulate the electronic properties of the sulfonyl group and the aromatic ring, potentially fine-tuning the molecule's reactivity and interaction with biological systems.

| Functional Group | Significance in Chemical Research |

| Organofluorine (C-F) | Enhances metabolic stability, modulates lipophilicity and bioavailability, influences acidity of adjacent groups. wikipedia.orgtaylorandfrancis.comalfa-chemistry.com |

| Sulfonyl (SO2) | Acts as a hydrogen bond acceptor, constrains molecular conformation, present in numerous therapeutic agents. nih.govresearchgate.net |

Table 2: Significance of Key Functional Groups.

Overview of Research Trajectories for Sulfonyl Butanoic Acid Scaffolds

The "scaffold" of a molecule is its core structure, which can be systematically modified to develop new compounds with desired properties. nih.gov The sulfonyl butanoic acid scaffold, as exemplified by this compound, represents a promising framework for chemical exploration. Research involving such scaffolds generally follows several key trajectories.

One major area of investigation is in the development of new therapeutic agents. Butanoic acid (also known as butyric acid) and its derivatives are known to have a range of biological activities and applications. nih.govsciopen.com For example, some butanoic acid derivatives have been studied for their potential as histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy. biointerfaceresearch.com By functionalizing the butanoic acid backbone with sulfonyl-containing groups, researchers aim to create novel molecules that can interact with specific biological targets. For instance, studies have explored butanoic acid derivatives as GABAB receptor antagonists and agonists in the central nervous system. nih.gov

Another research trajectory involves using these scaffolds as intermediates in organic synthesis. The carboxylic acid group of the butanoic acid chain is a versatile functional handle that can be readily converted into other groups like esters, amides, or alcohols, allowing for the construction of more complex molecular architectures. researchgate.netmdpi.com The sulfonyl group is stable under many reaction conditions, making it a reliable component during multi-step syntheses.

Recent research has also focused on creating libraries of compounds based on a central scaffold to screen for biological activity. mdpi.com The sulfonyl butanoic acid framework is well-suited for this approach. Variations can be introduced in the aromatic ring (e.g., changing the position or type of halogen), the length of the alkyl chain, and by derivatizing the carboxylic acid. This systematic modification allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the potency and selectivity of drug candidates. nih.gov For example, research on similar structures has shown that the nature of the head group, such as the butanoic acid moiety, can significantly influence biological activity and selectivity. acs.org

| Research Area | Focus | Example Application |

| Therapeutic Agent Development | Synthesis of novel bioactive molecules. | Development of enzyme inhibitors or receptor modulators. biointerfaceresearch.comnih.gov |

| Synthetic Intermediates | Use as a building block for more complex molecules. | The carboxylic acid allows for coupling reactions to build larger structures. mdpi.com |

| Combinatorial Chemistry | Creation of compound libraries for high-throughput screening. | Exploring structure-activity relationships by modifying the scaffold. nih.govmdpi.com |

Table 3: Research Trajectories for Sulfonyl Butanoic Acid Scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBBPZQDXQXENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Innovations for 4 4 Fluorobenzenesulfonyl Butanoic Acid and Its Analogs

Established Reaction Pathways for the Sulfone Moiety Formation

The construction of the aryl sulfone core is a critical step in the synthesis of 4-(4-fluorobenzenesulfonyl)butanoic acid. Established methods typically involve the formation of a carbon-sulfur bond, followed by oxidation or the direct coupling of precursors already containing the sulfonyl group.

The introduction of the 4-fluorobenzenesulfonyl group often relies on the reaction of highly reactive fluorinated precursors with appropriate nucleophiles. A primary method involves the use of 4-fluorobenzenesulfonyl chloride as an electrophile. This can react with an organometallic reagent derived from a protected butanoic acid derivative, such as a Grignard or organolithium reagent, to form the C-S bond directly.

Another robust strategy is the nucleophilic substitution of a suitable leaving group on a four-carbon chain by a fluorinated sulfinate salt, such as sodium 4-fluorobenzenesulfinate. organic-chemistry.org This approach is advantageous due to the mild reaction conditions and the ready availability of sulfinate salts, which can be generated from the corresponding sulfonyl chlorides.

Furthermore, radical-based methods have emerged for the synthesis of sulfones. rsc.org These can involve the reaction of aryldiazonium salts with sulfur dioxide surrogates, like DABCO·(SO₂)₂, to generate a sulfonyl radical. rsc.org This radical can then be trapped by an appropriate alkyl partner to form the desired sulfone. The use of fluorinated aryldiazonium tetrafluoroborates provides a direct route to the 4-fluorobenzenesulfonyl moiety. wikipedia.orgrsc.org

Table 1: Comparison of Sulfonylation Approaches

| Method | Fluorinated Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | Sodium 4-fluorobenzenesulfinate | Alkyl halide with butanoic acid chain | Mild conditions, good functional group tolerance | Requires pre-functionalized alkyl chain |

| Electrophilic Coupling | 4-Fluorobenzenesulfonyl chloride | Grignard/Organolithium reagent | Direct C-S bond formation | Sensitive to acidic protons, requires protection |

| Radical Sulfonylation | 4-Fluorobenzenediazonium salt | SO₂ surrogate (e.g., DABSO), radical initiator | High efficiency, access to complex structures | Can have selectivity issues |

The butanoic acid side chain can be incorporated either before or after the formation of the sulfone linkage.

Pre-functionalized Butanoic Acid Approach: This strategy involves starting with a derivative of butanoic acid that contains a suitable functional group for coupling with the fluorinated aryl sulfonyl moiety. For example, 4-halobutanoic acid esters can be reacted with sodium 4-fluorobenzenesulfinate. The ester group serves as a protected form of the carboxylic acid, which can be hydrolyzed in a final step. Common methods for synthesizing carboxylic acids and their derivatives include the oxidation of primary alcohols or aldehydes and the hydrolysis of nitriles or esters. libretexts.org

Post-sulfonylation Chain Elaboration: Alternatively, the butanoic acid chain can be constructed after the aryl sulfone is formed. For instance, a precursor like 4-fluorophenyl methyl sulfone could be deprotonated at the methyl group, and the resulting carbanion could be reacted with a three-carbon electrophile, such as a protected 3-halopropanol, followed by oxidation and deprotection to yield the final product.

A common industrial route for similar structures involves the Friedel-Crafts acylation of a fluorinated aromatic compound with an acid anhydride (B1165640). chemicalbook.comgoogle.comgoogle.com For example, the reaction of fluorobenzene (B45895) with glutaric anhydride in the presence of a Lewis acid like aluminum trichloride (B1173362) yields 4-(4-fluorobenzoyl)butyric acid. chemicalbook.comgoogle.com While this forms a ketone linkage, subsequent reduction of the ketone and manipulation of the sulfur oxidation state from a thiol or sulfide (B99878) could conceptually lead to the desired sulfone.

Advanced Synthetic Methodologies for Fluorinated Butanoic Acid Derivatives

Recent progress in synthetic chemistry has provided more sophisticated tools for creating complex fluorinated molecules with high degrees of control over their three-dimensional structure.

For analogs of this compound that contain chiral centers, stereoselective synthesis is crucial. Asymmetric synthesis of fluorinated amino acids and other compounds often provides a template for these strategies. mdpi.comnih.gov Chirality can be introduced into the butanoic acid chain using several methods:

Catalytic Asymmetric Reactions: The use of chiral transition metal catalysts (e.g., based on nickel, iridium, or copper) can facilitate enantioselective reactions. nih.govmdpi.com For example, an asymmetric Mannich reaction with a fluorinated nucleophile could be used to synthesize derivatives with a chiral center at the α- or β-position to the carboxyl group. mdpi.com

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Fluorination of Chiral Precursors: Starting from a chiral, non-fluorinated butanoic acid derivative, diastereoselective fluorination can be achieved using electrophilic fluorinating agents. mdpi.com The existing stereocenter directs the approach of the fluorinating reagent, leading to a specific stereoisomer. mdpi.com

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit exceptional chemo-, regio-, and stereoselectivity. numberanalytics.comnih.gov

Fluorinases: These enzymes are capable of forming a carbon-fluorine bond directly and are considered a promising method for organofluorine synthesis. nih.gov They can be used to create fluorinated building blocks with high precision. numberanalytics.com

Cytochrome P450 Enzymes: A chemo-enzymatic strategy can combine the power of enzymes with traditional synthesis. For example, cytochrome P450 monooxygenases can introduce hydroxyl groups at non-activated positions in a molecule with high selectivity. nih.gov This hydroxyl group can then be chemically converted to a fluorine atom using a deoxofluorination reagent. nih.gov

Other Enzymes: Lipases, transaminases, and aldolases have also been employed in the synthesis of fluorinated compounds, often for creating chiral intermediates that can be further elaborated into the final target molecules. nih.gov

Table 2: Advanced Synthesis Methodologies

| Strategy | Description | Key Advantages |

|---|---|---|

| Stereoselective Synthesis | Use of chiral catalysts, auxiliaries, or substrates to control stereochemistry. | Access to single enantiomers or diastereomers, crucial for bioactive compounds. |

| Enzymatic Synthesis | Use of enzymes (e.g., fluorinases, P450s) to catalyze specific reactions. | High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.comnih.gov |

Exploration of Derivatization and Functionalization Strategies

The functional groups present in this compound—the carboxylic acid, the aromatic ring, and the C-F bond—provide multiple handles for derivatization to modulate its properties.

The carboxylic acid group is readily converted into a variety of other functional groups.

Esterification: Reaction with alcohols under acidic conditions yields esters.

Amidation: Coupling with amines using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces amides. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The carbon-fluorine bond is exceptionally strong and generally unreactive, making its direct functionalization challenging. wikipedia.org However, under specific conditions, nucleophilic aromatic substitution of the fluorine atom can be achieved, particularly if the ring is further activated with strong electron-withdrawing groups.

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, EDC/NHS | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

Modification of the Butanoic Acid Backbone

The butanoic acid portion of this compound offers a versatile platform for structural diversification. Synthetic efforts in this area primarily focus on transformations of the carboxylic acid group and alterations to the aliphatic chain.

A fundamental modification involves the conversion of the carboxylic acid to amides and esters. The reaction of this compound with a variety of amines or alcohols, often facilitated by coupling agents or acidic catalysts, can generate a library of derivatives. These reactions are instrumental in altering the polarity and hydrogen bonding capacity of the parent molecule. For instance, the reaction with aniline (B41778) derivatives can yield corresponding anilides. researchgate.netsemanticscholar.orgmdpi.comdoaj.orgmdpi.com

Chain length and branching of the butanoic acid backbone can also be systematically altered. Homologation, or the extension of the carbon chain, can be achieved through established synthetic protocols. Conversely, while less common, oxidative cleavage methods could be employed to shorten the chain. The introduction of alkyl or other functional groups at the alpha-position to the sulfonyl group can create steric hindrance and introduce chiral centers, significantly impacting the molecule's conformation and interaction with biological systems.

Below is a table illustrating potential modifications to the butanoic acid backbone based on established chemical principles.

Table 1: Potential Modifications of the Butanoic Acid Backbone

| Modification Type | Reagents/Conditions | Resulting Structure |

| Amide Formation | Substituted Aniline, Coupling Agent (e.g., DCC) | 4-(4-Fluorobenzenesulfonyl)-N-(substituted-phenyl)butanamide |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 4-(4-fluorobenzenesulfonyl)butanoate |

| Chain Extension (Arndt-Eistert) | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | 5-(4-Fluorobenzenesulfonyl)pentanoic acid |

| α-Halogenation | N-Bromosuccinimide (NBS), Initiator | 2-Bromo-4-(4-fluorobenzenesulfonyl)butanoic acid |

Manipulation of Substitution Patterns on the Fluorophenyl Ring

The 4-fluorophenyl ring is another key locus for synthetic modification, allowing for the modulation of the electronic properties of the molecule. The fluorine atom itself can be a handle for substitution, or other positions on the aromatic ring can be functionalized.

The sulfonyl group is a meta-directing deactivator for electrophilic aromatic substitution. libretexts.org Therefore, reactions such as nitration or halogenation would be expected to introduce substituents at the positions meta to the sulfonyl group (positions 3 and 5). The electron-withdrawing nature of the sulfonyl group makes these reactions slower than on an unsubstituted benzene (B151609) ring.

Conversely, the fluorine atom at the para-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as alkoxides, amines, and thiolates, providing a direct route to a diverse range of analogs with different substituents at the 4-position of the phenyl ring.

Modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could also be powerful tools for modifying the fluorophenyl ring, although this would likely require prior conversion of the fluoro-substituent to a more reactive group like a bromo or iodo group.

The following table provides examples of potential manipulations of the fluorophenyl ring based on known reactivity patterns of similar compounds.

Table 2: Potential Manipulations of the Fluorophenyl Ring

| Reaction Type | Reagents/Conditions | Position of Substitution | Resulting Substituent |

| Nitration | HNO₃, H₂SO₄ | 3 | -NO₂ |

| Nucleophilic Aromatic Substitution | NaOCH₃, CH₃OH | 4 | -OCH₃ |

| Nucleophilic Aromatic Substitution | R₂NH | 4 | -NR₂ |

| Halogenation | Br₂, FeBr₃ | 3 | -Br |

Computational Chemistry and Theoretical Investigations of 4 4 Fluorobenzenesulfonyl Butanoic Acid Systems

Molecular Docking Studies with Biological Macromolecules

Further research and computational studies would be required to generate the specific findings requested in the article outline.

Prediction of Ligand-Protein Binding Modes

Computational modeling studies are pivotal in forecasting the orientation and conformation of a ligand within a protein's binding site. For this compound, with its distinct chemical moieties—a flexible butanoic acid chain, a central sulfonyl group, and a terminal fluorophenyl ring—several binding modes can be predicted based on the functional groups present.

The butanoic acid portion of the molecule offers a primary anchoring point. Due to its carboxylic acid group, it is likely to engage with positively charged or polar residues in a binding pocket. Molecular docking studies on analogous butanoic acid derivatives have revealed their potential to act as inhibitors for various enzymes. nih.govresearchgate.netresearchgate.netbiointerfaceresearch.com The flexible nature of the four-carbon chain allows it to adopt various conformations, enabling it to fit optimally within the binding site.

The 4-fluorophenyl group at the terminus of the molecule is predicted to explore hydrophobic pockets within the binding site. The fluorine atom can modulate the electronic properties of the phenyl ring, potentially influencing pi-stacking or other non-covalent interactions. While fluorine is capable of forming hydrogen bonds, these are generally considered weak and may not be the primary driver of binding affinity. nih.govacs.org Instead, the fluorophenyl group likely contributes to binding through favorable hydrophobic and van der Waals interactions. nih.gov Computational studies on statins, for example, have highlighted the role of fluorophenyl groups in forming additional binding interactions with specific residues like arginine. researchgate.net

Table 1: Predicted Binding Mode Characteristics of this compound Moieties

| Molecular Moiety | Predicted Role in Binding | Potential Interacting Residues |

| Butanoic Acid | Primary anchor, flexible linker | Arginine, Lysine (B10760008), Histidine, Serine, Threonine |

| Sulfonyl Group | Rigid core, hydrogen bond acceptor | Backbone amides, Asparagine, Glutamine |

| 4-Fluorophenyl Group | Hydrophobic interactions, weak H-bonds | Leucine, Valine, Isoleucine, Phenylalanine, Arginine |

Analysis of Key Intermolecular Interactions and Binding Site Characteristics

A detailed theoretical analysis of the binding of this compound would reveal a network of specific intermolecular interactions that stabilize the ligand-protein complex. The nature and strength of these interactions are dictated by the characteristics of the protein's binding site.

Hydrogen Bonding and Electrostatic Interactions: The carboxylic acid of the butanoic acid moiety is a prime candidate for forming strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine or lysine. Alternatively, it can act as a hydrogen bond donor and acceptor with polar residues like serine, threonine, or asparagine. The two oxygen atoms of the sulfonyl group are predicted to function as key hydrogen bond acceptors, interacting with backbone NH groups or side chains of residues like glutamine or histidine. nih.govacs.org

Van der Waals Forces: The entire ligand will have favorable van der Waals contacts with the surrounding amino acids in the binding site. The flexible butanoic acid chain can optimize these interactions by adopting a low-energy conformation that maximizes surface complementarity with the protein.

The Role of Fluorine: The fluorine atom on the phenyl ring has unique properties that can influence binding. While it can participate in weak C-F···H-X hydrogen bonds, its primary role is often to modulate the local electronic environment and enhance the hydrophobicity of the phenyl ring. nih.govacs.org Computational studies have shown that fluorination can have complex effects on binding thermodynamics, influencing both enthalpy and entropy. nih.govacs.org For instance, the fluorophenyl group may interact favorably with specific residues, such as arginine, as observed in studies of other fluorinated drugs. researchgate.net

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Protein Partner |

| Ionic Bond (Salt Bridge) | Carboxylic Acid (COO-) | Arginine (NH3+), Lysine (NH3+) |

| Hydrogen Bond (Donor) | Carboxylic Acid (OH) | Aspartate (COO-), Glutamate (COO-), Backbone Carbonyl |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Sulfonyl (S=O) | Arginine (NH), Asparagine (NH2), Glutamine (NH2), Backbone Amide |

| Hydrophobic Interaction | Phenyl Ring, Butyl Chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| Pi-Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Weak Hydrogen Bond | Fluorine | Backbone Amide (C-F···H-N) |

Research Applications in Chemical Biology and Advanced Materials Science of Fluorinated Sulfonyl Compounds

Development as Chemical Probes and Reporters

The precise structure of 4-(4-Fluorobenzenesulfonyl)butanoic acid makes it a promising candidate for the design of chemical probes. These tools are crucial for identifying protein targets, tracking their localization within cells, and characterizing interactions between proteins. nih.gov A typical chemical probe consists of a reactive group to form a covalent bond with the target, a linker, and a reporter tag (like a fluorophore or biotin) for detection and analysis. nih.gov

Application in Bioorthogonal Chemical Labeling (e.g., Fluorine-Thiol Displacement Reaction)

Bioorthogonal chemistry involves reactions that can occur in complex biological systems without interfering with native biochemical processes. nih.govyoutube.com These reactions are highly selective, allowing for the precise labeling of biomolecules. nih.gov One such class of reactions involves the interaction between sulfonyl fluorides and nucleophiles. Sulfonyl fluorides are known for their stability under physiological conditions while also possessing excellent electrophilic reactivity toward certain nucleophiles. nih.gov

The 4-fluorobenzenesulfonyl group in the title compound is structurally primed for nucleophilic aromatic substitution (SNA_r) reactions. The fluorine atom on the aromatic ring is activated by the strong electron-withdrawing sulfonyl group, making the carbon atom it's attached to susceptible to attack by soft nucleophiles like thiols. This reactivity is conceptually related to the Fluorine-Thiol Displacement Reaction (FTDR), a bioorthogonal method used for peptide stapling and labeling. While not a classical FTDR which typically involves fluoroacetamides, the principle of using a thiol to displace an activated fluorine atom is a key parallel. This makes this compound a molecule of interest for developing novel probes that can react selectively with thiol-containing biomolecules.

Targeting Specific Amino Acid Residues for Biological Insight

The unique nucleophilicity of the thiol group in cysteine residues makes it a prime target for selective bond formation with chemical probes. nih.gov Reagents like haloacetamides and maleimides are commonly used to target cysteines, though they can sometimes lack perfect selectivity. nih.govnih.gov

The electrophilic nature of the fluorinated aryl ring in this compound suggests its potential for selectively targeting cysteine residues in proteins. The reaction between the activated C-F bond and the cysteine thiol could form a stable thioether linkage, effectively labeling the protein. The butanoic acid chain provides a convenient handle to attach reporter groups, such as fluorophores or affinity tags, before or after the labeling event. This two-step labeling approach allows for flexibility in experimental design and is a cornerstone of activity-based protein profiling (ABPP). nih.gov By designing probes based on this scaffold, researchers could investigate the role of specific cysteine residues in protein function, localization, and disease.

Role as Synthetic Intermediates for Advanced Scaffolds

The distinct functional groups of this compound—the fluorinated ring, the sulfonyl bridge, and the carboxylic acid—make it a valuable building block for synthesizing more complex molecules with tailored properties.

Precursors for Agrochemicals and Specialized Organic Molecules

Fluorine-containing compounds are of paramount importance in the agrochemical industry. nih.govresearchgate.net The inclusion of fluorine can dramatically alter a molecule's biological activity by affecting its binding affinity, transport, and metabolic stability. researchgate.net An analysis of the agrochemical market shows that fluoro-functionalized aromatic compounds are highly prevalent among successful candidates. nih.govresearchgate.net

Compounds containing both fluorine and a sulfonamide or sulfonyl group have proven effective as herbicides, fungicides, and insecticides. nih.gov this compound serves as a versatile intermediate for such molecules. google.com The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the fluorinated benzenesulfonyl moiety provides a core structure known to impart desirable properties in crop protection agents. nih.gov Its structure allows for the systematic modification and optimization of lead compounds in the discovery pipeline for new, more effective, and environmentally safer agrochemicals.

Building Blocks for Fluorinated Functional Materials

Fluorinated polymers and materials are renowned for their unique properties, including high thermal stability, chemical resistance, and low surface energy. man.ac.ukpsu.edu These characteristics stem from the strength and polarity of the carbon-fluorine bond. psu.edu

This compound is a candidate for use as a functional monomer in the synthesis of advanced materials. man.ac.uk The carboxylic acid group can be used for polymerization reactions, such as forming polyesters or polyamides. The incorporation of the rigid, polar 4-fluorobenzenesulfonyl group into the polymer backbone can impart specific properties like enhanced thermal stability and modified solubility. researchgate.net Such monomers are crucial for creating new materials for specialized applications, from proton-conducting membranes for fuel cells to advanced coatings and recyclable fluoropolymers. man.ac.ukdntb.gov.ua

Catalytic Activity of Sulfonic Acid Derivatives

While this compound is itself a carboxylic acid, its structure is derived from sulfonic acid, a class of compounds widely used as strong Brønsted acid catalysts in organic synthesis. nih.govnih.gov Solid-supported sulfonic acids, such as those functionalized onto silica (B1680970) or polymers, are particularly valued as they are stable, reusable, and less corrosive than traditional liquid acids. uq.edu.aumdpi.comresearchgate.net

The catalytic activity of these materials is derived from the sulfonic acid group (-SO3H). uq.edu.au Although the title compound does not possess a free sulfonic acid group, its sulfonyl (SO2) group is a key structural feature. The synthesis of sulfonic acid catalysts often involves the oxidation of thiol groups or the sulfonation of aromatic rings. mdpi.comresearchgate.net Therefore, molecules like this compound could be considered precursors or model compounds for developing new catalytic materials where the electronic properties are tuned by the presence of the fluorine atom. The strong electron-withdrawing nature of the fluorobenzenesulfonyl group significantly influences the reactivity of the molecule and is a feature explored in the design of novel catalysts.

Heterogeneous and Homogeneous Acid Catalysis in Organic Transformations

Sulfonic acids are recognized as strong Brønsted acids and are widely employed as catalysts in a variety of organic transformations. wikipedia.org Their catalytic activity can be harnessed in both homogeneous and heterogeneous systems. The presence of a fluorine atom on the phenyl ring of an arylsulfonic acid, such as in this compound, is anticipated to increase its acidity through the electron-withdrawing inductive effect of fluorine, potentially leading to enhanced catalytic performance. google.com

Homogeneous Catalysis:

In a homogeneous setting, sulfonic acid catalysts are dissolved in the reaction medium, allowing for excellent contact with the reactants and often leading to high reaction rates and selectivities. Arylsulfonic acids like p-toluenesulfonic acid are commonly used for reactions such as esterification, hydrolysis, and rearrangements. researchgate.netmst.edu The lipophilic nature of the organic part of the molecule allows them to be soluble in organic solvents. wikipedia.org While effective, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction mixture and products, which can lead to product contamination and catalyst loss.

Heterogeneous Catalysis:

To overcome the challenges of catalyst separation, significant research has focused on the development of heterogeneous sulfonic acid catalysts. nih.gov This typically involves immobilizing the sulfonic acid group onto a solid support. starbons.com These solid acid catalysts offer several advantages, including:

Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration. mdpi.com

Reusability: Solid acid catalysts can often be recovered and reused for multiple reaction cycles, reducing waste and cost. mdpi.comtandfonline.com

Reduced Corrosion: Immobilization on a support can mitigate the corrosive nature of strong acids. nih.gov

Process Versatility: They are well-suited for use in continuous flow reactors, enabling more efficient and automated chemical production. nih.gov

The catalytic performance of arylsulfonic acids in heterogeneous systems has been demonstrated in various reactions. For instance, a series of arylsulfonic acids have been tested as catalysts for the acid hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), showing higher rates of hydrolysis compared to mineral acids like sulfuric acid. researchgate.netmst.edu This enhanced activity was attributed to better interaction and wetting of the polymer surface by the arylsulfonic acid catalysts. researchgate.netmst.edu

| Catalyst Type | Advantages | Disadvantages | Typical Reactions |

| Homogeneous Sulfonic Acids | High activity and selectivity, good reactant contact. | Difficult to separate from products, potential for corrosion, catalyst loss. | Esterification, hydrolysis, alkylation, acylation. wikipedia.orgresearchgate.netmst.edu |

| Heterogeneous Sulfonic Acids | Easy separation, reusability, reduced corrosion, suitable for flow chemistry. | Potentially lower activity than homogeneous counterparts, possible mass transfer limitations. | Condensation, etherification, Friedel-Crafts reactions, biodiesel production. mdpi.comnih.govucsb.edu |

Development of Sulfonic Acid-Functionalized Supports and Mesoporous Materials

The development of solid supports functionalized with sulfonic acid groups is a cornerstone of modern heterogeneous catalysis. uq.edu.au A variety of materials have been employed as supports, with mesoporous silica, such as SBA-15 and MCM-41, being particularly prominent due to its high surface area, large and tunable pore sizes, and thermal stability. nih.govucsb.eduacs.orgresearchgate.net

The functionalization of these materials with sulfonic acid groups can be achieved through two primary methods:

Grafting (Post-synthesis functionalization): This involves synthesizing the mesoporous material first, followed by the covalent attachment of the sulfonic acid-containing organic group to the surface. mdpi.com A common precursor for this is (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), which is first grafted onto the silica surface and then oxidized to the sulfonic acid. nih.govresearchgate.net

Co-condensation (Direct synthesis): In this method, the silica precursor (e.g., tetraethoxysilane, TEOS) and the organosilane containing the sulfonic acid precursor are condensed together in the presence of a structure-directing agent. mdpi.comacs.org This approach can lead to a more uniform distribution of acid sites throughout the material.

The nature of the organic tether and the sulfonic acid group itself can be tailored to control the catalyst's properties. For example, using arene-sulfonic acids can create a more hydrophobic environment around the catalytic site compared to alkyl (propyl) sulfonic acids. ucsb.edu This hydrophobicity can be advantageous in reactions involving nonpolar reactants or where the presence of water is detrimental. ucsb.edu

Furthermore, the introduction of fluorine into the aromatic ring of the sulfonic acid precursor, as in fluoro-based sulfonic acid precursors (F-SAPs), can significantly increase the acidity of the catalytic sites due to the strong electron-withdrawing nature of fluorine. uq.edu.au This heightened acidity can lead to higher catalytic activity in various organic transformations. google.com

Recent advancements have also explored the use of magnetic nanoparticles as supports for sulfonic acids. tandfonline.comresearchgate.netrsc.org These magnetic solid acid catalysts can be easily separated from the reaction mixture using an external magnet, offering a practical and efficient recovery method. rsc.org

| Support Material | Functionalization Method | Key Features | Potential Applications |

| Mesoporous Silica (e.g., SBA-15, MCM-41) | Grafting, Co-condensation | High surface area, ordered porous structure, tunable pore size. nih.govresearchgate.net | Fine chemical synthesis, biomass conversion, esterification. mdpi.comucsb.edu |

| Magnetic Nanoparticles (e.g., Fe3O4@SiO2) | Grafting | Facile magnetic separation, high stability. researchgate.netrsc.org | Acetalization, synthesis of α-aminophosphonates. tandfonline.comresearchgate.net |

| Polymeric Resins (e.g., Polystyrene) | Sulfonation | Good chemical and thermal stability. wikipedia.org | Ion exchange, acid catalysis. wikipedia.org |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and conformation of atoms within a molecule.

A comprehensive NMR analysis of 4-(4-Fluorobenzenesulfonyl)butanoic acid involves observing multiple types of nuclei, primarily proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). Each nucleus provides a unique piece of the structural puzzle.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For the butanoic acid chain, one would expect signals for the three methylene (B1212753) groups (-CH₂-) and the carboxylic acid proton (-COOH). The chemical shifts of the methylene protons are influenced by their proximity to the electron-withdrawing sulfonyl and carboxylic acid groups. Spin-spin coupling between adjacent methylene groups would result in complex splitting patterns (e.g., triplets and multiplets), which helps to confirm the connectivity of the aliphatic chain. The aromatic protons on the fluorobenzene (B45895) ring typically appear as a set of doublets or more complex multiplets due to coupling with each other and with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, distinct signals would be expected for the carboxylic acid carbon, the three methylene carbons of the butanoic acid chain, and the carbons of the 4-fluorobenzenesulfonyl group. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine substituent.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative. The spectrum for this compound would show a single resonance for the fluorine atom. Its chemical shift provides information about the electronic environment of the fluoroaromatic system.

Table 1: Predicted NMR Data for this compound (Note: The following data are predicted values based on analogous structures, as specific experimental data for this compound is not widely available in published literature. Actual values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10-12 | Broad Singlet | -COOH |

| ¹H | ~7.8-8.0 | Multiplet (dd) | Aromatic H (ortho to -SO₂) |

| ¹H | ~7.2-7.4 | Multiplet (t) | Aromatic H (ortho to -F) |

| ¹H | ~3.2-3.4 | Triplet | -SO₂-CH₂- |

| ¹H | ~2.4-2.6 | Triplet | -CH₂-COOH |

| ¹H | ~2.0-2.2 | Multiplet | -CH₂-CH₂-CH₂- |

| ¹³C | ~175-180 | Singlet | -COOH |

| ¹³C | ~160-165 (d, ¹JCF ≈ 250 Hz) | Doublet | Aromatic C-F |

| ¹³C | ~130-135 | Singlet | Aromatic C-SO₂ |

| ¹³C | ~128-130 (d, ³JCF ≈ 9 Hz) | Doublet | Aromatic C (ortho to -SO₂) |

| ¹³C | ~115-117 (d, ²JCF ≈ 22 Hz) | Doublet | Aromatic C (ortho to -F) |

| ¹³C | ~50-55 | Singlet | -SO₂-CH₂- |

| ¹³C | ~30-35 | Singlet | -CH₂-COOH |

| ¹³C | ~20-25 | Singlet | -CH₂-CH₂-CH₂- |

| ¹⁹F | ~ -105 to -115 | Singlet or Multiplet | Ar-F |

While 1D NMR provides chemical shifts and coupling information, 2D NMR experiments are crucial for unambiguously assigning signals and determining the through-bond and through-space connectivity of atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the sequence of methylene groups in the butanoic acid chain.

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton assignments of the methylene groups to their corresponding carbon signals.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is vital for confirming the connection between the butanoic acid chain and the sulfonyl group, by observing a correlation from the methylene protons adjacent to the sulfonyl group to the aromatic carbons.

NMR spectroscopy is not only a tool for static structural determination but also a dynamic one. It can be used to monitor the progress of the synthesis of this compound by observing the disappearance of reactant signals and the appearance of product signals over time. Furthermore, should this molecule be investigated for its ability to bind to proteins or other biological macromolecules, ¹⁹F NMR is a particularly powerful technique. The fluorine atom serves as a sensitive probe; changes in its chemical shift upon addition of a binding partner can indicate a ligand-binding event and provide information about the binding site's environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can calculate the positions of individual atoms, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction study of this compound would provide a definitive map of its molecular geometry. Key parameters that would be determined include:

Bond Lengths: The precise lengths of all covalent bonds, such as the C-S, S-O, C-F, and C-C bonds.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom (e.g., the tetrahedral geometry around the sulfur atom and the trigonal planar geometry of the carboxylic acid group).

Torsion Angles: These angles describe the conformation of the flexible butanoic acid chain and the orientation of the fluorophenyl ring relative to the sulfonyl group. This information is crucial for understanding the molecule's preferred shape in the solid state.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that in the crystal structure, molecules of this compound would form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. This is a very common and stable arrangement for carboxylic acids in the solid state.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry (MS) techniques are pivotal in the comprehensive structural elucidation of "this compound." These methods provide highly accurate data on the molecular weight, elemental composition, and purity of the compound, and they are indispensable for its detection and quantification within complex mixtures. High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are two of the most powerful analytical tools employed for these purposes.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity

High-resolution mass spectrometry is a critical technique for the unambiguous identification of "this compound" by providing a highly accurate mass measurement of its molecular ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

The theoretical monoisotopic mass of "this compound" (C₁₀H₁₁FO₄S) is 246.03621 Da. shodexhplc.com In a typical HRMS analysis, the compound is ionized, often by electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. These analyzers can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically within a few parts per million (ppm).

The high-resolution capability allows for the differentiation of ions with very similar masses. For instance, the exact mass of the protonated molecule [M+H]⁺ of "this compound" can be experimentally determined and compared to its calculated theoretical value. A close match between the experimental and theoretical mass provides strong evidence for the correct elemental formula.

The purity of a sample of "this compound" can also be assessed using HRMS. The presence of impurities would be indicated by signals at other m/z values in the mass spectrum. The high resolving power of the instrument can separate the signals of the target compound from those of co-eluting impurities, even if their masses are very close.

Below is a table summarizing the theoretical m/z values for various adducts of "this compound" that can be observed in HRMS analysis.

| Adduct | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₀H₁₂FO₄S]⁺ | 247.04349 |

| [M+Na]⁺ | [C₁₀H₁₁FO₄SNa]⁺ | 269.02543 |

| [M+K]⁺ | [C₁₀H₁₁FO₄SK]⁺ | 284.99937 |

| [M-H]⁻ | [C₁₀H₁₀FO₄S]⁻ | 245.02893 |

This table presents theoretical m/z values for common adducts of this compound, which are crucial for its identification in high-resolution mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. This technique is exceptionally well-suited for the analysis of "this compound" in complex matrices, such as biological fluids, environmental samples, or reaction mixtures.

In an LC-MS analysis, the sample is first injected into a liquid chromatograph. For a polar and acidic compound like "this compound," reversed-phase chromatography is a common choice. The separation is achieved on a stationary phase (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve peak shape and ionization efficiency. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities.

Following chromatographic separation, the eluent is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like "this compound," as it minimizes fragmentation and typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

The mass spectrometer can be operated in either full-scan mode to detect all ions within a certain m/z range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted analysis. In targeted analysis, the mass spectrometer is set to detect only the specific m/z of the parent ion of "this compound" and its characteristic fragment ions, which significantly enhances the sensitivity and selectivity of the analysis.

For instance, in a complex mixture, "this compound" can be identified by its specific retention time in the chromatogram and its characteristic mass spectrum. The table below illustrates a hypothetical LC-MS experiment for the detection of "this compound."

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Retention Time (Hypothetical) | 4.5 min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 245.0289 |

| Product Ions (m/z) (Hypothetical) | 159.0 (loss of SO₂ and H₂O), 141.0 (loss of C₄H₆O₂) |

This table outlines typical parameters for an LC-MS method designed for the analysis of this compound, demonstrating its utility in separating and identifying the compound in complex samples.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel compounds. nih.govmdpi.com Generative deep learning models, for instance, can explore vast chemical spaces to design new molecules from scratch, tailored to be bioactive against a specific macromolecular target while also being synthesizable. nih.govresearchgate.net This approach significantly accelerates the traditional design-make-test-analyze cycle in drug discovery. researchgate.net

Table 1: Applications of AI/ML in Compound Design

| AI/ML Application | Description | Potential Impact on Sulfonyl Butanoic Acid Research |

|---|---|---|

| Generative Models | Deep learning models (e.g., GANs, VAEs) that create novel molecular structures with desired properties. mdpi.comnih.gov | Design of new 4-(4-Fluorobenzenesulfonyl)butanoic acid derivatives with enhanced bioactivity or specific target affinity. |

| Predictive Modeling | ML algorithms that predict physicochemical properties, bioactivity, toxicity, and reaction outcomes. nih.govmdpi.com | Faster screening of virtual compounds, reducing the need for extensive laboratory synthesis and testing. |

| Reaction Pathway Optimization | AI tools that identify the most efficient and sustainable synthetic routes for a target molecule. mdpi.comacs.org | Development of greener and more cost-effective methods for producing the compound and its analogs. |

| Automated Synthesis Integration | Combining generative design with robotic or microfluidic synthesis platforms for rapid iteration. nih.govresearchgate.net | Accelerated discovery-optimization cycles for developing drugs based on the sulfonyl butanoic acid scaffold. |

Exploration of Novel Biological Targets and Pathways for Sulfonyl Butanoic Acid Scaffolds

The sulfonyl and sulfonamide moieties are key components in a wide range of biologically active compounds, suggesting that scaffolds like this compound could interact with numerous biological targets. Current research into structurally related molecules provides a roadmap for future exploration.

Derivatives of sulfonanilides, for example, have shown promise as antiproliferative agents for breast cancer, potentially acting through cyclooxygenase-2 (COX-2) dependent and independent mechanisms. nih.gov This suggests that the this compound scaffold could be explored for its potential in oncology. Furthermore, novel sulfonamide derivatives have been designed as inhibitors of Sphingosine (B13886) Kinase 1 (SphK1), a well-established drug target for cancer and inflammatory diseases. mdpi.com Molecular docking studies have shown that these compounds fit well into the sphingosine binding pocket of the enzyme, indicating a potential mechanism of action. mdpi.com

Other promising areas include the development of agonists for receptors like the Sphingosine-1-Phosphate-1 (S1P1) receptor, which is a target for treating multiple sclerosis. acs.org The structural features of the sulfonyl butanoic acid core could be modified to create biased agonists that selectively activate specific downstream signaling pathways, potentially leading to more effective therapeutics with fewer side effects. acs.org The versatility of the sulfonamide group allows for the synthesis of diverse libraries of compounds to screen against a wide array of biological targets, including various kinases, proteases, and receptors involved in human diseases. nih.govnih.gov

Table 2: Potential Biological Targets for Sulfonyl Butanoic Acid Scaffolds

| Target Class | Specific Example | Therapeutic Area | Rationale |

|---|---|---|---|

| Enzymes (Kinases) | Sphingosine Kinase 1 (SphK1) mdpi.com | Cancer, Inflammation | Sulfonamide derivatives have shown inhibitory activity against SphK1. mdpi.com |

| Enzymes (Cyclooxygenases) | Cyclooxygenase-2 (COX-2) nih.gov | Cancer, Inflammation | The related sulfonanilide scaffold shows anticancer effects via COX-2 pathways. nih.gov |

| G-Protein Coupled Receptors | Sphingosine-1-Phosphate-1 (S1P1) Receptor acs.org | Multiple Sclerosis, Autoimmune Diseases | Sulfonamide-containing molecules have been developed as S1P1 agonists. acs.org |

| Other Cancer-Related Proteins | Various targets in cancer cell lines | Oncology | Heterocyclic sulfonyl compounds have demonstrated broad anticancer activity. nih.gov |

Advancements in Sustainable Synthesis and Catalytic Applications

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. Future research on this compound will likely incorporate these principles through advancements in catalysis and process technology.

One promising approach is the use of biocatalysts, such as immobilized enzymes, which can perform reactions under mild conditions with high selectivity. rsc.org For instance, lipases have been successfully used in the continuous flow synthesis of esters from biomass-derived alcohols, demonstrating high activity and stability over extended periods. rsc.org This methodology could be adapted for the synthesis or modification of this compound, offering a greener alternative to traditional chemical methods.

Furthermore, the development of novel heterogeneous catalysts, such as zeolites containing highly dispersed metal species, offers another avenue for sustainable synthesis. mdpi.com These catalysts have proven effective in the oxidation of biomass-derived molecules to valuable dicarboxylic acids. mdpi.com Such catalytic systems could be designed for the specific steps involved in producing the butanoic acid chain or other parts of the target molecule. Techniques like ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) represent another environmentally friendly approach that can improve reaction yields and reduce reaction times for related butanoic acid syntheses. mdpi.org These advancements point toward a future where the production of specialized chemicals is both efficient and environmentally responsible.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the common synthetic routes for 4-(4-Fluorobenzenesulfonyl)butanoic acid?

- Methodological Answer : The synthesis typically involves introducing the fluorobenzenesulfonyl group to a butanoic acid backbone. A plausible route includes:

Sulfonation : Reacting 4-fluorobenzenesulfonyl chloride with a butanoic acid derivative (e.g., γ-butyrolactone) under basic conditions to form the sulfonyl linkage.

Hydrolysis : Acidic or basic hydrolysis of intermediates to yield the free carboxylic acid group.

Similar methodologies are used for structurally related compounds, such as 4-(2-Fluorophenyl)-4-oxobutanoic acid, where Knoevenagel condensation and hydrolysis are employed . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize by-products like sulfonic acid derivatives .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.0 ppm for fluorophenyl groups) and methylene/methyl protons near the sulfonyl group (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirm the sulfonyl (≈125–135 ppm) and carboxylic acid (≈170–175 ppm) carbons. Fluorine substituents deshield adjacent carbons, shifting signals upfield .

- IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and carboxylic acid O-H stretches (2500–3300 cm⁻¹) .

Q. What is the role of the fluorine substituent in modulating the compound’s reactivity?

- Methodological Answer : The fluorine atom exerts strong electron-withdrawing effects via resonance and inductive mechanisms, which:

- Increase the electrophilicity of the sulfonyl group, enhancing reactivity in nucleophilic substitutions.

- Stabilize intermediates in condensation reactions (e.g., Knoevenagel) by reducing electron density on the aromatic ring.

These effects are critical when designing derivatives for biological activity studies .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in scalable synthesis?

- Methodological Answer :

- Reactor Design : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions, as demonstrated in industrial-scale syntheses of related fluorinated compounds .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonation steps.

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate high-purity product (>98%, as noted in purity standards for fluorobenzoic acids) .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., LC-MS for molecular weight confirmation, 2D NMR for ambiguous proton assignments).

- Dynamic Light Scattering (DLS) : Assess aggregation states that may distort NMR or HPLC results.

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Amide Formation : React the carboxylic acid with amines (e.g., benzylamine) using coupling agents like EDC/HOBt.

- Esterification : Protect the acid group with methyl or tert-butyl esters to study sulfonyl-specific interactions.

- Electrophilic Aromatic Substitution : Introduce substituents (e.g., nitro, amino) to the fluorophenyl ring under Friedel-Crafts conditions. Monitor regioselectivity via HPLC .

Applications in Academic Research

Q. What methodological considerations are critical for evaluating this compound’s potential in medicinal chemistry?

- Methodological Answer :

- Biological Assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric assays. The sulfonyl group may mimic natural sulfated substrates.

- Toxicity Profiling : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays. Compare with structurally similar neuroprotective agents .

- Molecular Docking : Model interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .

Q. How can researchers address solubility challenges in aqueous biological assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) to enhance solubility without denaturing proteins.

- pH Adjustment : Ionize the carboxylic acid group (pH >5) to improve aqueous solubility.

- Prodrug Design : Synthesize phosphate or glycoside esters for enhanced bioavailability .

Notes

- Avoid referencing commercial suppliers (e.g., BenchChem ) per guidelines.

- Always validate synthetic routes with control experiments to confirm reproducibility.

- Prioritize peer-reviewed literature over vendor catalogs for methodological rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.